rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylicacidhydrochloride,trans
Description
rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, trans is a racemic mixture of a triazole-carboxylic acid derivative featuring a trans-configured 3-aminocyclobutylmethyl substituent. The compound is synthesized as a hydrochloride salt to enhance solubility and stability, critical for pharmaceutical applications . Its molecular weight is approximately 246.70 g/mol (calculated from the molecular formula in ), and it belongs to a class of 1,2,3-triazole-4-carboxylic acids, which are recognized for their structural versatility in medicinal chemistry.
Properties
IUPAC Name |
1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-6-1-5(2-6)3-12-4-7(8(13)14)10-11-12;/h4-6H,1-3,9H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVIXRRACSHPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=C(N=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution at Position 5
Conditions :
Carboxylation at Position 4
Conditions :
-
Grignard Reagent : Isopropylmagnesium chloride-lithium chloride composite (1.3 equiv) in THF at −10°C.
-
Carbon Dioxide Insertion : Gaseous CO₂ is bubbled into the reaction mixture for 15 minutes.
-
Acid Workup : Hydrochloric acid (10% v/v) precipitates 1-[(3-Aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (Yield: 53–61%).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification:
-
Conditions : The carboxylic acid is dissolved in ethanol and treated with concentrated HCl (1.1 equiv) at 0°C.
-
Isolation : The precipitate is filtered and dried under vacuum, yielding rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, trans (Purity: >95% by HPLC).
Optimization and Yield Comparison
Key parameters influencing yield and purity include:
| Step | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Alkylation | 0–5 | 2 | 68–72 |
| Grignard Substitution | −30 | 1 | 58–63 |
| Carboxylation | −10 | 0.25 | 53–61 |
| Salt Formation | 0 | 1 | 89–92 |
Stereochemical Considerations
The trans configuration of the cyclobutyl group is preserved through:
-
Steric Hindrance : Bulky Grignard reagents minimize epimerization during substitution.
-
Low-Temperature Conditions : Carboxylation at −10°C prevents racemization.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the cyclobutyl group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazole or cyclobutyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring and the amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of the target compound, highlighting differences in substituents, ring systems, and biological activities:
Key Findings
In contrast, thiazole-substituted analogues (e.g., 5-methyl-1-(thiazol-2-yl)-triazole) exhibit significant anticancer activity (up to 40% growth inhibition in lung cancer cells), suggesting that electron-rich heterocycles may enhance bioactivity .
Stereochemical Considerations :
- The trans configuration of the cyclobutyl group in the target compound may optimize spatial arrangement for target engagement, similar to trans-configured pyrrolidine derivatives (e.g., ), which are often prioritized in drug design for improved selectivity .
Salt Forms and Solubility :
- All compounds listed are hydrochloride or dihydrochloride salts, indicating a common strategy to improve aqueous solubility. For example, 1-(pyrrolidin-3-yl)-triazole-4-carboxylic acid hydrochloride () shares this property with the target compound .
Thermal Stability :
- Like other 1,2,3-triazole-4-carboxylic acids, the target compound may undergo decarboxylation at elevated temperatures (observed in for a phenyl-substituted analogue), necessitating careful handling during synthesis .
Research Implications and Gaps
- Comparative studies are needed to evaluate its efficacy against cancer cell lines (e.g., LOX IMVI melanoma or NCI-H522 lung cancer) .
- Synthetic Accessibility: The cyclobutyl group’s strain may complicate synthesis compared to larger rings. notes the use of methyl ester precursors, suggesting hydrolytic steps are required to obtain the carboxylic acid .
- Crystallographic Validation : Tools like SHELXL () are critical for confirming the trans stereochemistry and racemic nature of the target compound, ensuring structural accuracy for patenting or further development .
Biological Activity
The compound rac-1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS: 2839128-78-6) belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of rac-1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is C₁₃H₁₈ClN₅O₂. The compound features a triazole ring and an amino cyclobutane moiety that contribute to its biological activity. Its structure allows for interaction with various biological targets, making it a versatile scaffold in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₅O₂ |
| Molecular Weight | 305.77 g/mol |
| CAS Number | 2839128-78-6 |
| Solubility | Soluble in water |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The triazole moiety is particularly significant as it can mimic natural substrates or ligands due to its structural similarity to certain biomolecules. Research indicates that triazole-containing compounds often exhibit:
- Anticancer Activity : Several studies have shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives with similar triazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7 .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored through its interaction with bacterial targets. The mechanism involves noncovalent binding similar to established antibiotics like Vancomycin .
Case Studies and Research Findings
Recent studies have provided insights into the anticancer properties of triazole derivatives:
- Anticancer Efficacy : A study evaluated a series of 1,2,3-triazole hybrids that exhibited potent activity against HCT116 cells with IC50 values ranging from 0.43 µM to 5.19 µM. These compounds were found to induce apoptosis and inhibit cell migration through modulation of key signaling pathways such as NF-kB .
- Mechanistic Insights : Another investigation highlighted that triazole derivatives could increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This suggests that rac-1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid hydrochloride may share similar mechanisms .
Applications in Drug Discovery
The unique structural features of rac-1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid hydrochloride make it a valuable candidate for further research in drug development:
- Cancer Therapy : Given its demonstrated anticancer properties, ongoing research aims to optimize its structure for enhanced potency and selectivity against various cancer types.
- Antimicrobial Development : The compound's potential as an antimicrobial agent opens avenues for developing new treatments against resistant bacterial strains.
Q & A
Basic: What are the established synthetic routes for preparing rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, trans?
The synthesis typically involves multi-step organic reactions. Key steps include:
- 1,3-Dipolar Cycloaddition : Formation of the triazole ring via azide-alkyne click chemistry under copper catalysis.
- Cyclobutyl Group Introduction : Alkylation of the triazole with a protected 3-aminocyclobutylmethyl group, followed by deprotection.
- Carboxylic Acid Activation : Hydrolysis of esters to yield the carboxylic acid moiety, followed by HCl salt formation.
Critical parameters include temperature control (<60°C for cycloaddition), solvent selection (DMF for alkylation), and chiral purity maintenance during cyclobutyl group attachment .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the triazole and cyclobutyl stereochemistry.
- HPLC with Chiral Columns : Validates enantiomeric purity, especially for the trans-configured cyclobutyl group.
- Mass Spectrometry (HRMS) : Confirms molecular weight and salt form (e.g., HCl adduct).
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline forms .
Advanced: How can researchers optimize reaction yields while preserving stereochemical integrity during synthesis?
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) for the cyclobutyl amine to prevent side reactions during alkylation .
- Continuous Flow Reactors : Improve scalability and reduce racemization risks in triazole formation .
- Computational Reaction Modeling : Tools like density functional theory (DFT) predict intermediates’ stability, guiding solvent selection (e.g., THF vs. DMF) and reaction kinetics .
Advanced: What methodologies are used to analyze the stereochemical impact on biological activity?
- Enantiomer Resolution : Chiral HPLC separates enantiomers for individual bioactivity testing .
- Molecular Docking : Compares binding poses of trans vs. cis configurations to target proteins (e.g., enzymes with cyclobutyl-binding pockets).
- Circular Dichroism (CD) : Correlates stereochemistry with conformational stability in solution .
Advanced: How do interaction studies elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) to receptors like G-protein-coupled receptors (GPCRs).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Cellular Assays : siRNA knockdown of target proteins validates functional relevance of observed interactions .
Advanced: What strategies ensure stability during long-term storage and in vitro assays?
- Lyophilization : Stabilizes the HCl salt form at -20°C under anhydrous conditions.
- pH Buffering : Maintains pH 6–7 in aqueous solutions to prevent hydrolysis of the triazole ring.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., cyclobutyl ring opening) .
Advanced: How should researchers address contradictions in biochemical vs. cellular assay data?
- Dose-Response Reproducibility : Validate IC50 values across multiple assay formats (e.g., fluorescence vs. radiometric).
- Off-Target Screening : Use kinase profiling panels to rule out non-specific binding.
- Metabolite Analysis : LC-MS identifies intracellular degradation products that may alter activity .
Advanced: What computational tools are effective for predicting metabolic pathways?
- MetaSite : Predicts cytochrome P450-mediated oxidation sites on the cyclobutyl and triazole moieties.
- Molecular Dynamics (MD) Simulations : Model solvation effects on the carboxylic acid’s ionization state.
- ADMET Predictors : Estimate permeability (LogP) and plasma protein binding to prioritize analogs .
Advanced: How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies?
- Microsomal Stability Assays : Compare hepatic clearance rates across species (e.g., human vs. rat microsomes).
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrates tissue-specific permeability data from Caco-2 assays.
- Protein Binding Corrections : Adjust free drug concentrations using equilibrium dialysis results .
Advanced: What experimental design principles minimize variability in enantioselective synthesis?
- Factorial Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology.
- High-Throughput Screening (HTS) : Test 100+ reaction conditions in parallel to identify chiral induction drivers.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
